ethyl 4-({[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}amino)-1-piperidinecarboxylate
Description
“Ethyl 4-({[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}amino)-1-piperidinecarboxylate” is a chemical compound with the molecular formula C21H28FN3O4 . It has an average mass of 405.463 Da and a monoisotopic mass of 405.206390 Da .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution . The general mechanism involves two steps. In the first step, the electron in the pi bond attacks the electrophile, forming an arenium ion . In the second step, a base attacks the hydrogen, causing the electron in the C-H bond to form a C-C double bond and aromaticity is reformed .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a carbonyl group, and a fluorobenzyl group . The exact structure would need to be determined through methods such as nuclear magnetic resonance spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The compound, being an aromatic compound, can undergo electrophilic aromatic substitution . This involves the reaction of the compound with an electrophile, leading to the substitution of a hydrogen atom on the aromatic ring with the electrophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. It has a molecular formula of C21H28FN3O4 and a molecular weight of 405.463 Da .Properties
IUPAC Name |
ethyl 4-[[1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carbonyl]amino]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O4/c1-2-29-21(28)24-11-9-17(10-12-24)23-20(27)16-7-8-19(26)25(14-16)13-15-5-3-4-6-18(15)22/h3-6,16-17H,2,7-14H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLAYLPPURGGFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCC(=O)N(C2)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.